Antifungal Activity Against Clinical Candida Isolates: Comparative MIC Values
In a head-to-head study, (E)-3-(furan-2-yl)acrylic acid demonstrated minimum inhibitory concentrations (MICs) against four pathogenic Candida species (C. albicans, C. glabrata, C. parapsilosis, C. tropicalis) ranging from 64 to 512 μg/mL. While this intrinsic activity is lower than the clinical antifungals amphotericin B (MIC 1–2 μg/mL) and fluconazole (MIC 32–256 μg/mL), the compound uniquely exhibited a synergistic interaction with amphotericin B specifically against C. albicans and C. tropicalis, with no observed antagonism [1]. This synergy profile is not reported for the structurally related 2-thiopheneacrylic acid or 2-pyrroleacrylic acid [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) and Synergy |
|---|---|
| Target Compound Data | MIC 64–512 μg/mL against four Candida spp.; Synergy with amphotericin B against C. albicans and C. tropicalis (no antagonism) |
| Comparator Or Baseline | Amphotericin B (MIC 1–2 μg/mL), Fluconazole (MIC 32–256 μg/mL); 2-Thiopheneacrylic acid (no reported synergy data) |
| Quantified Difference | MIC ratio (Target/Amphotericin B): 32–256× higher; Synergy: Present only for target compound |
| Conditions | Broth microdilution method (CLSI M27-A3); 24–48 h incubation at 35°C |
Why This Matters
The synergy with amphotericin B suggests potential for combination therapy to reduce amphotericin B dosing and toxicity, a feature absent in close heterocyclic analogs.
- [1] da Costa PCT, Santos TLB, Ramos JF, et al. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. Braz J Microbiol. 2024;55(1):133-142. View Source
- [2] EPA HERO. Research on antibacterial and antifungal compounds. Part 8. Synthesis and antifungal activity of pyrrol derivatives. Retrieved April 21, 2026. View Source
